2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an adamantane moiety, a piperazine ring, and a thiadiazole group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using sulfur-containing reagents.
Attachment of the Adamantane Moiety: The adamantane group is introduced through a reaction with adamantane-1-carbonyl chloride in the presence of a base.
Piperazine Ring Incorporation: The piperazine ring is then attached to the thiadiazole core via nucleophilic substitution.
Final Coupling: The final step involves coupling the intermediate with N-(2-methoxyethyl)acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the adamantane moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the adamantane moiety.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors in the central nervous system.
Pathways Involved: The compound may modulate neurotransmitter release or inhibit specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-hydroxyethyl)acetamide
- 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyethyl)acetamide
Uniqueness
- Structural Features : The presence of the methoxyethyl group in 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide distinguishes it from similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
- Biological Activity : The unique combination of functional groups may result in distinct biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
2-[[5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O3S2/c1-30-7-2-23-18(28)14-31-21-25-24-20(32-21)27-5-3-26(4-6-27)19(29)22-11-15-8-16(12-22)10-17(9-15)13-22/h15-17H,2-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXAEHKBOBNGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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